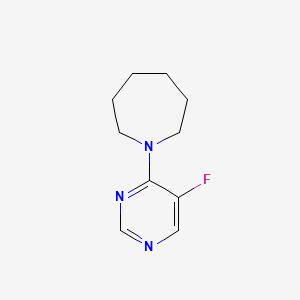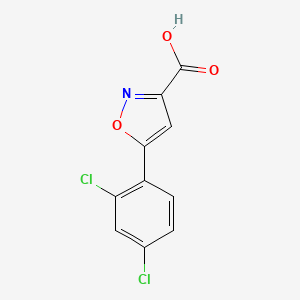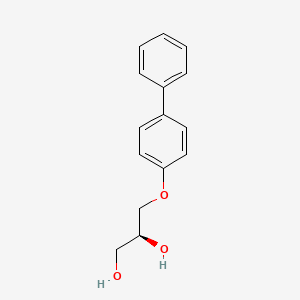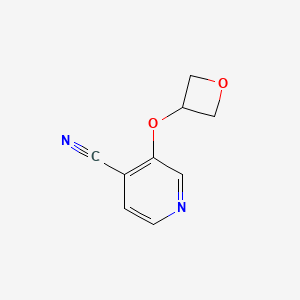![molecular formula C21H22ClF3N2O2 B2481970 3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide CAS No. 2034406-44-3](/img/structure/B2481970.png)
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an oxane moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their analgesic potential , suggesting that they may interact with pain receptors or pathways in the body.
Mode of Action
Related compounds have been shown to display potent analgesic efficacy and an ultrashort to long duration of action . This suggests that they may interact with their targets to modulate pain signaling, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Given the analgesic properties of related compounds , it’s plausible that this compound may influence pathways related to pain perception and signal transduction.
Result of Action
Related compounds have been shown to display potent analgesic efficacy , suggesting that this compound may have similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the trifluoromethylphenyl intermediate: This can be achieved by reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with suitable reagents under controlled conditions.
Introduction of the pyridine ring: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where the pyridine ring is attached to the intermediate.
Formation of the oxane ring: The oxane ring is typically formed through a cyclization reaction, which involves the formation of a six-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3,5-bis(trifluoromethyl)phenyl isocyanate
Uniqueness
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is unique due to its combination of a trifluoromethyl group, pyridine ring, and oxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O2/c22-18-5-3-14(12-17(18)21(23,24)25)4-6-19(28)27-20(15-7-10-29-11-8-15)16-2-1-9-26-13-16/h1-3,5,9,12-13,15,20H,4,6-8,10-11H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCQQFGEBZGRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)
![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)
![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)
![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)
![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)
![N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2481909.png)

